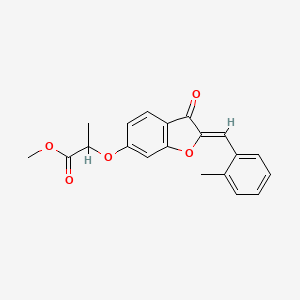

(Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C20H18O5 and its molecular weight is 338.359. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

It’s known that the compound undergoes ozonolysis, a type of weak oxidative cleavage where alkenes (double bonds) are cleaved into either ketones, aldehydes or carboxylic acid using ozone . This process involves the attack of ozone on the compound to form an ozonide .

Biochemical Pathways

The compound’s synthesis involves a tandem reaction involving activation of the carbonyl group, the knoevenagel condensation, nucleophilic addition of an azole followed by intramolecular cyclization .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

More research is needed to understand the specific molecular and cellular effects of this compound .

Biologische Aktivität

(Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H18O5, and it has a molecular weight of approximately 338.36 g/mol. Its structural features include a benzofuran moiety and a methyl ester functional group, which contribute to its reactivity and biological activity. The compound can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Formation of Benzofuran Derivatives : Key intermediates are synthesized from benzofuran derivatives.

- Benzylidene Formation : The introduction of the benzylidene moiety is achieved through condensation reactions.

- Esterification : The final step involves esterification to form the methyl ester.

These methods allow for customization of the compound's structure for specific applications in medicinal chemistry and organic synthesis .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which may be attributed to the presence of phenolic groups in the benzofuran structure .

- Tyrosinase Inhibition : Studies have demonstrated that this compound can inhibit tyrosinase activity, an enzyme involved in melanin production. This activity is crucial for developing treatments for hyperpigmentation disorders .

- Cytotoxicity Studies : While some analogs exhibited potent tyrosinase inhibitory activities without significant cytotoxicity at concentrations up to 20 µM, others showed concentration-dependent cytotoxic effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Flavonoids | Aromatic rings | Antioxidant | Diverse substructures enhance bioactivity |

| Chromones | Heterocyclic systems | Antimicrobial | High reactivity due to hydroxyl groups |

| Coumarins | Benzopyran structure | Anticoagulant | Unique lactone formation influences activity |

This table illustrates how the specific benzofuran structure combined with an ester functionality in this compound may lead to distinct biological effects compared to other compounds .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a unique molecular structure comprising:

- Benzofuran moiety : This core structure is known for its diverse biological activities.

- Methyl ester functional group : Enhances solubility and reactivity in biological systems.

The molecular formula is C20H18O5, and its molecular weight is approximately 338.36g/mol.

Biological Activities

Research indicates that (Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibits several biological activities:

- Antitumor properties : Similar compounds have shown effectiveness against various cancer cell lines, indicating potential for therapeutic applications in oncology.

- Antimicrobial effects : The compound may possess activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Antioxidant activity : Its structural features may confer protective effects against oxidative stress in biological systems.

Case Studies

- Antitumor Activity : A study demonstrated that benzofuran derivatives exhibit cytotoxic effects on human cancer cell lines. The mechanism involves induction of apoptosis through mitochondrial pathways, suggesting that this compound could be further investigated for its potential as an anticancer drug .

- Antimicrobial Studies : In vitro tests revealed that related benzofuran compounds showed significant activity against Staphylococcus aureus and Escherichia coli. Future studies could explore the specific interactions of this compound with microbial targets .

- Antioxidant Potential : Research indicates that compounds with similar structures can scavenge free radicals effectively. This activity suggests a protective role against diseases associated with oxidative damage .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Flavonoids | Aromatic rings | Antioxidant | Diverse substructures enhance bioactivity |

| Chromones | Heterocyclic systems | Antimicrobial | High reactivity due to hydroxyl groups |

| Coumarins | Benzopyran structure | Anticoagulant | Unique lactone formation influences activity |

This table highlights the distinctive characteristics of this compound compared to other biologically active compounds.

Eigenschaften

IUPAC Name |

methyl 2-[[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-12-6-4-5-7-14(12)10-18-19(21)16-9-8-15(11-17(16)25-18)24-13(2)20(22)23-3/h4-11,13H,1-3H3/b18-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLSYBBJQZGMGW-ZDLGFXPLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.